![molecular formula C20H22F3N5O2 B2379961 5-Oxo-1-(p-Tolyl)-N-((6-(Trifluormethyl)-5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidin-3-carboxamid CAS No. 2034293-81-5](/img/structure/B2379961.png)

5-Oxo-1-(p-Tolyl)-N-((6-(Trifluormethyl)-5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidin-3-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

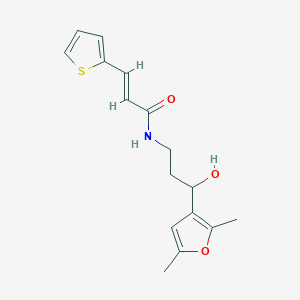

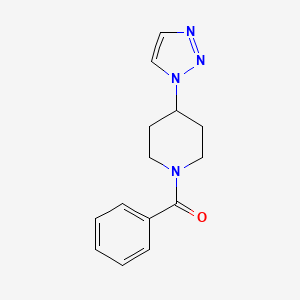

5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H22F3N5O2 and its molecular weight is 421.424. The purity is usually 95%.

BenchChem offers high-quality 5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hemmung der c-Met-Kinase

Diese Verbindung hat sich als vielversprechender Hemmstoff der c-Met-Kinase gezeigt. Der c-Met-Rezeptor ist an Zellwachstum, -überleben und -metastasierung beteiligt. In einer Studie zeigte Verbindung 22i eine ausgezeichnete Antitumoraktivität gegen A549-, MCF-7- und HeLa-Krebszelllinien mit IC50-Werten von 0,83 ± 0,07 μM, 0,15 ± 0,08 μM bzw. 2,85 ± 0,74 μM. Darüber hinaus zeigte sie eine überlegene Hemmung der c-Met-Kinase im Nanomolarbereich (IC50 = 48 nM) .

Dipeptidyl-Peptidase IV (DPP-IV)-Hemmung

Die Verbindung wurde als Hemmstoff von DPP-IV untersucht, einem Enzym, das am Glukosestoffwechsel beteiligt ist. Insbesondere (2R)-4-Oxo-4-[3-(Trifluormethyl)-5,6-Dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-Trifluorphenyl)butan-2-amin (1) zeigte eine potente DPP-IV-Hemmaktivität (IC50 = 18 nM) mit ausgezeichneter Selektivität gegenüber anderen prolinselektiven Peptidasen. Es zeigte auch eine orale Bioverfügbarkeit bei präklinischen Arten und Wirksamkeit in Tiermodellen .

Targeting der PCAF-Bromodomäne

Obwohl dies nicht direkt mit der Verbindung zusammenhängt, hat sich das Targeting der PCAF-Bromodomäne mit kleinen Inhibitormolekülen als potenzielle therapeutische Strategie für die Krebsbehandlung herauskristallisiert. L-45, ein Triazolophthalazin-Inhibitor der PCAF-Bromodomäne, wurde als potenzieller Kandidat identifiziert .

Wirkmechanismus

Target of Action

The primary target of this compound is dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion in response to meals .

Mode of Action

This compound acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to enhanced insulin secretion, improved glucose control, and potentially beneficial effects on pancreatic beta cells .

Biochemical Pathways

The inhibition of DPP-IV affects the incretin pathway . Incretins are hormones that are released in the gut in response to food intake and stimulate insulin secretion from pancreatic beta cells. By preventing the degradation of incretins, this compound enhances the insulin response to meals, leading to improved glucose control .

Pharmacokinetics

The compound is orally active , indicating that it can be administered orally and is absorbed in the gastrointestinal tract

Result of Action

The result of the compound’s action is improved glucose tolerance . This is achieved through enhanced insulin secretion in response to meals, leading to better control of blood glucose levels . This can be beneficial in the management of conditions such as type 2 diabetes .

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-5-oxo-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N5O2/c1-12-2-5-15(6-3-12)27-10-13(8-18(27)29)19(30)24-9-17-26-25-16-7-4-14(11-28(16)17)20(21,22)23/h2-3,5-6,13-14H,4,7-11H2,1H3,(H,24,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARBCINVNQMUED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN=C4N3CC(CC4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-CHLOROPHENYL)METHYL]-3-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]UREA](/img/structure/B2379883.png)

![1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2379884.png)

![Ethyl 3-{[(4-fluorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2379888.png)

![4-[(2Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-chlorobenzoate](/img/structure/B2379889.png)

![2-Furyl 4-[(4-methylphenyl)carbonyl]piperazinyl ketone](/img/structure/B2379897.png)

![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2379898.png)